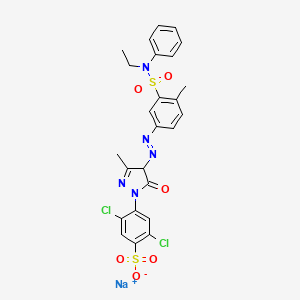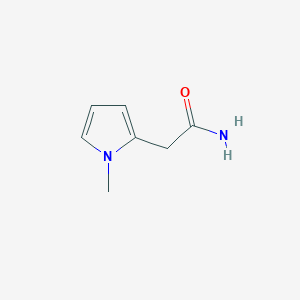![molecular formula C14H23B B14467479 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene CAS No. 67570-18-7](/img/structure/B14467479.png)
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene is a compound belonging to the class of bicyclo[331]nonanesThe bicyclo[3.3.1]nonane framework is a common motif in many biologically active natural products, making it an attractive target for synthetic chemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[331]non-6-ene typically involves the construction of the bicyclo[33One common method involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable synthetic routes. The choice of boron reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to other functional groups.
Substitution: The boron atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological pathways, making the compound useful for studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the boron atom and additional substituents.
3-Phenyl-9-(prop-2-en-1-yl)-9-azabicyclo[3.3.1]non-2-ene: A similar compound with a nitrogen atom in the bicyclic structure.
Bicyclo[3.3.1]non-3-ene-2,9-diones: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, including catalysis and medicinal chemistry .
Propriétés
Numéro CAS |
67570-18-7 |
|---|---|
Formule moléculaire |
C14H23B |
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
3-prop-2-enyl-7-propyl-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C14H23B/c1-3-5-12-7-13-9-14(8-12)11-15(10-13)6-4-2/h4,7,13-14H,2-3,5-6,8-11H2,1H3 |
Clé InChI |
IDJYYEHCOFKWAQ-UHFFFAOYSA-N |
SMILES canonique |
B1(CC2CC(C1)C=C(C2)CCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)





![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)

